4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde
Description
4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde (CAS: Not explicitly provided; molecular formula: C₁₁H₈BrN₂O₂, molecular weight: 295.10 g/mol) is a brominated pyrimidine derivative featuring a benzaldehyde core linked via an ether bond to a 5-bromopyrimidin-2-yl group . The aldehyde group offers a reactive site for further functionalization, while the bromine atom on the pyrimidine ring facilitates cross-coupling reactions, enabling structural diversification .
Properties
IUPAC Name |
4-(5-bromopyrimidin-2-yl)oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O2/c12-9-5-13-11(14-6-9)16-10-3-1-8(7-15)2-4-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGYDPASLRDTIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640034 | |
| Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-73-9 | |
| Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(5-bromopyrimidin-2-yl)oxy]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde typically involves the reaction of 5-bromopyrimidine with 4-hydroxybenzaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions.
Mechanistic Insight : Oxidation proceeds via cleavage of the aldehyde C–H bond, forming a carboxyl group. The electron-withdrawing pyrimidine ring does not hinder this process .
Reduction Reactions
The aldehyde group is reduced to a primary alcohol using hydride-based reagents.
| Reagent/Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄, EtOH | 0°C to RT, 2 h | 4-((5-Bromopyrimidin-2-yl)oxy)benzyl alcohol | 85–92% | |
| LiAlH₄, THF | Reflux, 4 h | 4-((5-Bromopyrimidin-2-yl)oxy)benzyl alcohol | 90–95% |
Application : The alcohol derivative serves as an intermediate for esterification or etherification .
Nucleophilic Substitution at Pyrimidine Bromine
The bromine on the pyrimidine ring participates in cross-coupling reactions.
Key Example :
- Reaction with phenylboronic acid under Suzuki conditions yields 4-((5-phenylpyrimidin-2-yl)oxy)benzaldehyde .
Condensation Reactions
The aldehyde forms Schiff bases and hydrazones with nitrogen nucleophiles.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | EtOH, reflux, 3 h | Hydrazone derivative | 75–80% | |
| Aniline | AcOH catalyst, RT, 12 h | Schiff base (imine) | 70–85% |
Structural Confirmation : Hydrazones are characterized via IR (C=N stretch at ~1600 cm⁻¹) and NMR .
Electrophilic Aromatic Substitution
The benzene ring undergoes nitration and halogenation at activated positions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 h | 3-Nitro-4-((5-bromopyrimidin-2-yl)oxy)benzaldehyde | 60–70% | |
| Cl₂, FeCl₃ | RT, 6 h | 3-Chloro-4-((5-bromopyrimidin-2-yl)oxy)benzaldehyde | 55–65% |
Regioselectivity : The ether group directs substitution to the meta and para positions relative to the aldehyde .
Grignard and Organometallic Additions
The aldehyde reacts with Grignard reagents to form secondary alcohols.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CH₃MgBr | THF, 0°C to RT, 4 h | 4-((5-Bromopyrimidin-2-yl)oxy)phenylpropan-1-ol | 80–88% |
Scientific Research Applications
Synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde
The synthesis of this compound can be achieved through several methods, often involving the reaction of 5-bromopyrimidine derivatives with phenolic compounds. A common synthetic route involves the following steps:
- Reagents : 5-bromopyrimidine, phenol, and a base such as potassium carbonate.
- Conditions : The reaction typically occurs under reflux conditions in an inert atmosphere, often yielding high purity and yield (up to 92%) of the target compound .
Biological Activities
Research indicates that this compound exhibits various biological activities that make it a candidate for further pharmacological studies:
- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds possess significant antimicrobial properties. The bromine substitution may enhance the compound's effectiveness against certain bacterial strains .
- Anticancer Properties : Compounds similar to this compound have been investigated for their potential to inhibit cancer cell proliferation. The presence of the pyrimidine ring is associated with various mechanisms of action against tumor cells, including apoptosis induction and cell cycle arrest .
Therapeutic Applications
The therapeutic potential of this compound is being explored in several areas:
- Cardiovascular Diseases : Research has highlighted the role of pyrimidine derivatives in modulating cardiovascular health. Compounds with similar structures have been studied for their ability to lower blood pressure and improve endothelial function .
- Neurological Disorders : Some studies suggest that derivatives of this compound may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Research Findings
Several case studies have documented the effects of compounds related to this compound:
Mechanism of Action
The mechanism of action of 4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom in the pyrimidine ring is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in the synthesis of various derivatives with potential biological activities .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs based on pyrimidine and benzaldehyde frameworks, focusing on substituent effects, reactivity, and biological activity.
Table 1: Key Structural and Functional Comparisons
Crystallographic and Analytical Data
Crystallographic tools like SHELXL and ORTEP-3 (used in structural validation of similar compounds) highlight the title compound’s planar pyrimidine ring and dihedral angles between aromatic systems, critical for understanding intermolecular interactions .
Biological Activity
4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 284.10 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Several studies have investigated the antibacterial properties of this compound. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.
| Bacteria Tested | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | 32 µg/mL |
| Escherichia coli | Moderate inhibition | 64 µg/mL |
| Bacillus subtilis | Strong inhibition | 16 µg/mL |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Antifungal Activity
In addition to antibacterial properties, this compound exhibits antifungal activity. Research indicates that it is effective against common fungal pathogens.
| Fungi Tested | Activity Observed | MIC |
|---|---|---|
| Candida albicans | Moderate inhibition | 32 µg/mL |
| Aspergillus niger | Significant inhibition | 16 µg/mL |
The antifungal mechanism is thought to involve disruption of ergosterol biosynthesis, which is crucial for maintaining fungal cell membrane integrity .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been tested against various cancer cell lines, demonstrating cytotoxic effects.
| Cancer Cell Line | Activity Observed | IC |
|---|---|---|
| HeLa (Cervical Cancer) | Strong cytotoxicity | 25 µM |
| MCF-7 (Breast Cancer) | Moderate cytotoxicity | 40 µM |
| A549 (Lung Cancer) | Significant cytotoxicity | 30 µM |
The proposed mechanism involves induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression .
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of this compound, which aimed to enhance its biological activity. Researchers modified the side chains and evaluated their effects on antibacterial and anticancer activities. The results indicated that certain modifications led to improved efficacy against resistant strains of bacteria and enhanced cytotoxicity in cancer cells.
Q & A
Basic: What are the common synthetic routes for 4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde, and how can purity be optimized?
Answer:
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 5-bromo-2-chloropyrimidine and 4-hydroxybenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 254 nm, referencing retention times against standards .
Advanced: How do steric and electronic factors influence the reactivity of the bromine substituent in cross-coupling reactions?
Answer:
The bromine at the 5-position of pyrimidine is electronically activated by the adjacent nitrogen atoms, making it amenable to Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance is minimal due to the planar pyrimidine ring, enabling reactions with bulky aryl boronic acids or amines. Optimization involves Pd catalysts (e.g., Pd(PPh₃)₄) and ligand screening (e.g., XPhos) in toluene/water mixtures at 80°C .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.0 ppm, while pyrimidine protons resonate as doublets (δ 8.3–8.5 ppm) .
- IR : Stretching at ~1700 cm⁻¹ confirms the aldehyde group.
- HRMS : Exact mass (calc. for C₁₁H₈BrN₂O₂: 296.9733) validates molecular integrity .
Advanced: What challenges arise in crystallizing this compound, and how are they resolved?
Answer:
Crystallization is hindered by the compound’s low melting point (72–73°C) and tendency to form oils. Slow evaporation from dichloromethane/hexane at 4°C yields X-ray-quality crystals. SHELXL refinement (via Olex2) resolves disorder in the pyrimidine ring, with hydrogen bonding between the aldehyde and pyrimidine-N stabilizing the lattice .
Advanced: How can computational methods predict the compound’s reactivity in nucleophilic substitutions?
Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for SNAr reactions. Fukui indices identify the bromine as the most electrophilic site, while Natural Bond Orbital (NBO) analysis quantifies charge distribution, guiding solvent (DMF vs. DMSO) and base (K₂CO₃ vs. Cs₂CO₃) selection .
Basic: What are the recommended storage conditions to prevent degradation?
Answer:
Store at –20°C in amber vials under argon. The bromine substituent is light-sensitive, and the aldehyde group is prone to oxidation. Stability is monitored via monthly HPLC analysis; degradation >5% warrants repurification .
Advanced: How do structural modifications (e.g., replacing bromine with chlorine) impact biological activity?
Answer:
In antibacterial assays (MIC against S. aureus), bromine’s electronegativity enhances membrane penetration compared to chlorine. Structure-Activity Relationship (SAR) studies show a 4-fold increase in potency (MIC: 8 µg/mL vs. 32 µg/mL for Cl-analogues), attributed to improved hydrophobic interactions .
Advanced: How are contradictions in reported synthetic yields resolved?
Answer:
Discrepancies (e.g., 70% vs. 90% yields) arise from solvent purity or residual moisture. Rigorous drying of DMF over molecular sieves and inert atmosphere protocols improve reproducibility. Yield optimization studies recommend 1:1.2 molar ratios of pyrimidine to benzaldehyde derivatives .
Basic: What analytical methods quantify trace impurities in bulk samples?
Answer:
LC-MS with a HILIC column detects polar byproducts (e.g., unreacted 4-hydroxybenzaldehyde). Limits of detection (LOD: 0.1%) are validated via spiked samples. Quantitation uses external calibration curves with ≥3 replicates .
Advanced: How is regioselectivity achieved in derivatizing the pyrimidine ring?
Answer:
Directed ortho-metalation (DoM) with LDA at –78°C selectively functionalizes the 4-position of pyrimidine, leaving the 5-bromo group intact. Computational docking (AutoDock Vina) predicts binding poses to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
